molecular formula C22H20BrClN2O4S B7701180 2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-(5-CHLORO-2-METHOXYPHENYL)ACETAMIDE

2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-(5-CHLORO-2-METHOXYPHENYL)ACETAMIDE

Cat. No.: B7701180
M. Wt: 523.8 g/mol
InChI Key: GBJWRUILWANLHA-UHFFFAOYSA-N
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Description

2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-(5-CHLORO-2-METHOXYPHENYL)ACETAMIDE is a complex organic compound that features a combination of bromine, chlorine, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-(5-CHLORO-2-METHOXYPHENYL)ACETAMIDE typically involves multiple steps:

    Formation of the sulfonamide intermediate: This step involves the reaction of 4-bromobenzylamine with benzenesulfonyl chloride under basic conditions to form the sulfonamide intermediate.

    Acylation: The sulfonamide intermediate is then reacted with 5-chloro-2-methoxyphenylacetyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-(5-CHLORO-2-METHOXYPHENYL)ACETAMIDE can undergo various types of chemical reactions, including:

    Substitution reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-(5-CHLORO-2-METHOXYPHENYL)ACETAMIDE has several scientific research applications:

    Medicinal chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

    Biological studies: The compound can be used in studies to understand its interactions with biological molecules and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of 2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-(5-CHLORO-2-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the sulfonamide and methoxy groups, can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-(2-methylphenyl)benzamide
  • 4,4’-((4-Bromophenyl)azanediyl)dibenzaldehyde

Uniqueness

2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-(5-CHLORO-2-METHOXYPHENYL)ACETAMIDE is unique due to its combination of functional groups, which provide a distinct set of chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack one or more of these functional groups.

Properties

IUPAC Name

2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-(5-chloro-2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrClN2O4S/c1-30-21-12-11-18(24)13-20(21)25-22(27)15-26(14-16-7-9-17(23)10-8-16)31(28,29)19-5-3-2-4-6-19/h2-13H,14-15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJWRUILWANLHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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